异天冬氨酸

描述

Isoasparagine is an amino acid that is formed as a result of the non-enzymatic deamidation of asparagine residues in proteins. Isoasparagine is known to be involved in various biological processes, including protein degradation, protein folding, and DNA repair.

科学研究应用

Taxonomic Marker in Botany

Isoasparagine has been identified as a distinct taxonomic marker in the taxonomy of Characeae . It was found that all species belonging to certain genera contained a large amount of isoasparagine . This suggests that the presence of isoasparagine can be used to classify and differentiate between species in these genera .

Synthesis of N-Glycosylated Isoasparagine and Isoglutamine Conjugates

Isoasparagine has been used in the synthesis of N-glycosylated isoasparagine and isoglutamine conjugates . These conjugates were synthesized by regioselective opening of unsymmetrical cyclic anhydride derivatives of L-aspartic acid and L-glutamic acid . The formation of an isoasparagine linkage introduces an extra methylene group in the peptide backbone, resulting in changes in the conformation of the peptide as well as their biological activities .

Inhibitor of Escherichia coli Aspartate Transcarbamoylase

N-phosphonacetyl-L-isoasparagine (PALI), a derivative of isoasparagine, has been synthesized and found to be a potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase) . This suggests that isoasparagine and its derivatives can be used in the development of specific inhibitors for certain enzymes .

作用机制

Target of Action

Isoasparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is involved in the formation of cystobactamids, which are myxobacteria-derived topoisomerase inhibitors with potent anti-Gram-negative activity . The primary targets of isoasparagine are the bacterial topoisomerase IIA .

Mode of Action

Isoasparagine interacts with its targets through a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety . This interaction is facilitated by a non-ribosomal peptide synthetase (NRPS) and involves the formation of tailored para-aminobenzoic acids . The biosynthetic logic involves a previously uncharacterized bifunctional domain found in the stand-alone NRPS module CysH, which performs either an aminomutase (AM) or an amide dehydratase (DH) type of reaction, depending on the activity of CysJ which hydroxylates CysH-bound L-asparagine .

Biochemical Pathways

Isoasparagine is involved in the biosynthesis of cystobactamids, a process that involves several key steps of linker formation and shuttling via CysB to the NRPS . The biosynthetic steps are reconstituted using in vitro experiments . Isoasparagine is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction .

Pharmacokinetics

It is known that isoasparagine is a non-essential amino acid, meaning it can be produced by the body in addition to being obtained from food . The ADME properties of isoasparagine and their impact on bioavailability are yet to be fully understood.

Result of Action

The action of isoasparagine results in the formation of cystobactamids, which are potent inhibitors of bacterial topoisomerase IIA . These compounds have shown significant anti-Gram-negative activity . The formation of these compounds involves the attachment of ammonia to aspartic acid in an amidation reaction, which is crucial for the metabolic control of cell functions in nerve and brain tissue .

属性

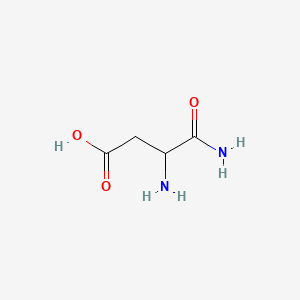

IUPAC Name |

3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901471 | |

| Record name | NoName_589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

498-25-9 | |

| Record name | 3,4-Diamino-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

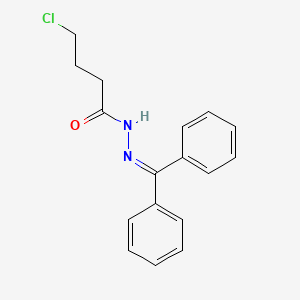

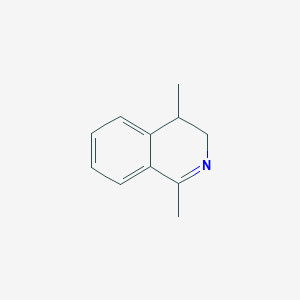

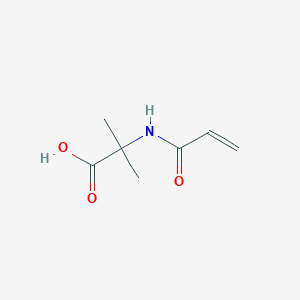

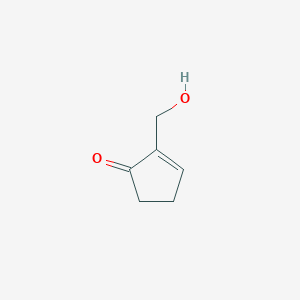

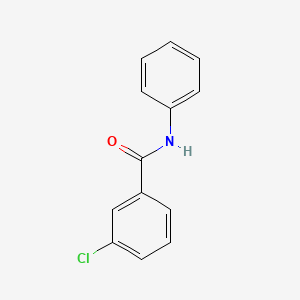

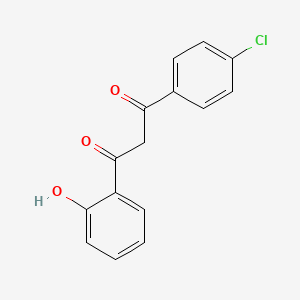

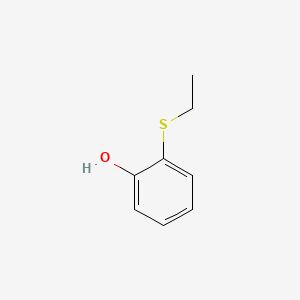

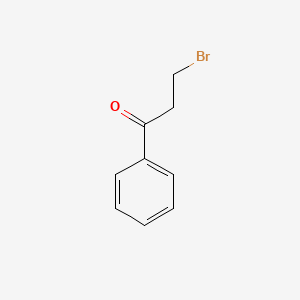

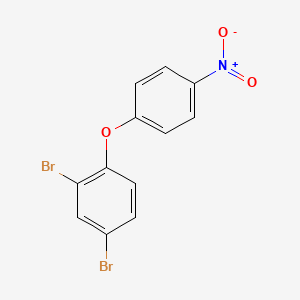

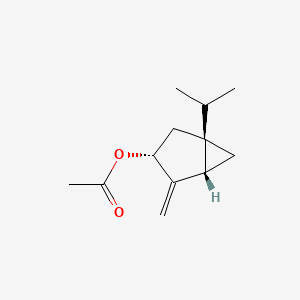

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)